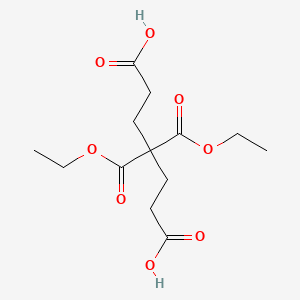![molecular formula C22H23ClN4O2 B2679117 N-(2-Chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-EN-8-YL}acetamide CAS No. 1189650-40-5](/img/structure/B2679117.png)
N-(2-Chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-EN-8-YL}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[45]dec-1-EN-8-YL}acetamide is a complex organic compound with a unique structure that includes a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-EN-8-YL}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the acetamide group. Key reagents and conditions include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Acetamide Group: This step can be achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-EN-8-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(2-Chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-EN-8-YL}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s spirocyclic framework makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and pathways.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-EN-8-YL}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-Chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-EN-8-YL}acetamide
- **this compound
Uniqueness
The uniqueness of N-(2-Chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[45]dec-1-EN-8-YL}acetamide lies in its spirocyclic structure, which imparts specific chemical and biological properties not found in other similar compounds
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-15-7-8-18(17(23)13-15)24-19(28)14-27-11-9-22(10-12-27)25-20(21(29)26-22)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,24,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTDLXKFWJLESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2679037.png)
![2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2679042.png)




![6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine](/img/structure/B2679050.png)

![1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2679052.png)
![7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2679053.png)

